molecular formula C12H9FO2 B6363919 2-(5-Fluoro-2-hydroxyphenyl)phenol CAS No. 1225741-10-5

2-(5-Fluoro-2-hydroxyphenyl)phenol

Cat. No.: B6363919
CAS No.: 1225741-10-5
M. Wt: 204.20 g/mol
InChI Key: ATAOTCXHGJDVKE-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-hydroxyphenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a fluorine atom and a hydroxyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-hydroxyphenyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and a combination of hydrogen peroxide and hydrobromic acid as the reagent under mild and convenient conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.

Industrial Production Methods

Industrial production of this compound typically involves the use of nucleophilic aromatic substitution of aryl halides, transition-metal catalyzed processes, and hydroxylation of benzene . These methods are chosen for their efficiency and ability to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-hydroxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into corresponding hydroquinones.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(5-Fluoro-2-hydroxyphenyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-hydroxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.

    2-Hydroxyphenylphenol: Similar to 2-(5-Fluoro-2-hydroxyphenyl)phenol but without the fluorine atom.

    5-Fluoro-2-hydroxybenzoic acid: Contains a carboxyl group in addition to the fluorine and hydroxyl groups.

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring. This combination imparts specific chemical properties, such as increased reactivity and stability, making it valuable for various applications .

Properties

IUPAC Name

4-fluoro-2-(2-hydroxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO2/c13-8-5-6-12(15)10(7-8)9-3-1-2-4-11(9)14/h1-7,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAOTCXHGJDVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680776
Record name 5-Fluoro[1,1'-biphenyl]-2,2'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225741-10-5
Record name 5-Fluoro[1,1'-biphenyl]-2,2'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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